molecular formula C17H22N2O2 B2919084 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide CAS No. 1005301-24-5

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide

Cat. No. B2919084
CAS RN: 1005301-24-5
M. Wt: 286.375
InChI Key: WPGVLTLWEYGFFX-UHFFFAOYSA-N
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Description

The compound “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide” is a complex organic molecule that contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a saturated version of the quinoline ring and is a common structural motif in many natural products and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in various reactions such as hydrolysis, while the tetrahydroquinoline ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many tetrahydroquinoline derivatives are known to have biological activity, but without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The study of tetrahydroquinoline derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research could focus on exploring the biological activity of this compound and its potential applications in drug discovery .

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-9-3-4-12-7-8-14(10-15(12)19)18-16(20)13-5-6-13/h7-8,10-11,13H,3-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGVLTLWEYGFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide

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